Bromchlorbuterol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

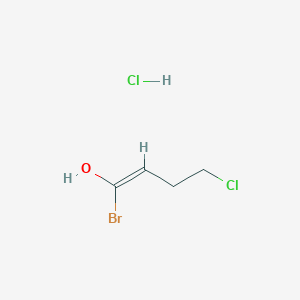

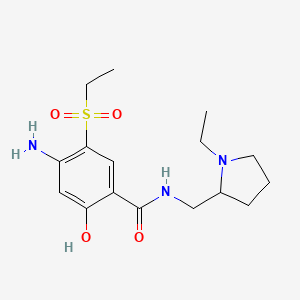

Bromchlorbuterol hydrochloride is a compound with the molecular formula C12 H18 Br Cl N2 O . Cl H and a molecular weight of 358.10 . It is also known by the synonyms: (1RS)-1- (4-Amino-3-bromo-5-chlorophenyl)-2- [ (1,1-dimethylethyl)amino]-ethanol Hydrochloride .

Molecular Structure Analysis

The molecular structure of Bromchlorbuterol hydrochloride is represented by the SMILES notation: OC (CNC © ©C)C1=CC (Cl)=C (N)C (Br)=C1.Cl . This notation provides a way to represent the structure using ASCII strings.Scientific Research Applications

β2-Adrenergic Agonists and Esophageal Function : A study by Crowell et al. (2001) examined the effects of albuterol, a β2-adrenergic agonist, on esophageal function. It was found that inhaled albuterol reduced lower esophageal sphincter basal tone and contractile amplitudes in a dose-dependent manner, which may increase the likelihood of acid reflux in some patients (Crowell et al., 2001).

Bronchodilator Efficacy in Asthma : A placebo-controlled study by Sitar et al. (1993) on bambuterol hydrochloride, another β2-adrenergic agonist, in elderly asthmatic patients, showed improved pulmonary function and reduced need for supplemental beta 2-adrenergic agonist therapy, indicating the potential efficacy of similar compounds in managing asthma (Sitar et al., 1993).

Pharmacogenetics in Asthma Treatment : Mak et al. (2018) conducted a whole-genome sequencing study to identify genetic variants important for bronchodilator drug response in racially diverse children with asthma, highlighting the genetic factors influencing the response to β2-adrenergic agonists like albuterol (Mak et al., 2018).

Stability of β2-Agonist Combinations : A study by Yamreudeewong et al. (2008) investigated the stability of levalbuterol, a short-acting bronchodilator, in combination with ipratropium, suggesting the potential for combination therapies involving similar β2-agonists (Yamreudeewong et al., 2008).

Bronchial Asthma Treatment with β2-Agonists : A study by Kong et al. (2015) on tratinterol hydrochloride tablets for bronchial asthma treatment found them safe and effective, indicating the potential of similar β2-agonists for asthma management (Kong et al., 2015).

Interactions with Human Serum Albumin : Bi et al. (2016) explored the interactions of bromchlorbuterol-HCl with human serum albumin using various spectroscopic techniques, indicating the importance of these interactions in the pharmacokinetics and efficacy of the drug (Bi et al., 2016).

Mechanism of Action

Target of Action

Bromchlorbuterol hydrochloride is a potent β-adrenergic agonist (β-agonist) . The primary targets of this compound are the β-adrenergic receptors, which play a crucial role in the regulation of heart rate, bronchial muscle tone, and metabolism .

Mode of Action

As a β-agonist, Bromchlorbuterol hydrochloride binds to β-adrenergic receptors, mimicking the action of epinephrine and norepinephrine, natural hormones in the body . This binding triggers a cascade of biochemical reactions leading to the relaxation of bronchial muscles, increased heart rate, and enhanced lipolysis .

Biochemical Pathways

The activation of β-adrenergic receptors by Bromchlorbuterol hydrochloride leads to the stimulation of adenylate cyclase, an enzyme that converts ATP to cyclic AMP (cAMP). The increase in cAMP levels results in the activation of protein kinase A (PKA), which phosphorylates various target proteins, leading to physiological responses such as bronchial muscle relaxation and increased heart rate .

Pharmacokinetics

Like other β-agonists, it is likely to be well-absorbed after oral administration, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of Bromchlorbuterol hydrochloride’s action is the relaxation of bronchial muscles, which helps to alleviate symptoms of respiratory conditions such as asthma . Additionally, its action on the heart can lead to an increased heart rate .

Action Environment

The action, efficacy, and stability of Bromchlorbuterol hydrochloride can be influenced by various environmental factors. For instance, factors such as pH and temperature can affect the stability of the compound. Additionally, individual factors such as the patient’s age, health status, and presence of other medications can influence the compound’s efficacy and potential side effects .

properties

IUPAC Name |

(Z)-1-bromo-4-chlorobut-1-en-1-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrClO.ClH/c5-4(7)2-1-3-6;/h2,7H,1,3H2;1H/b4-2+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUHDFSXYIURFHV-VEELZWTKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)C=C(O)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCl)/C=C(/O)\Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrCl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

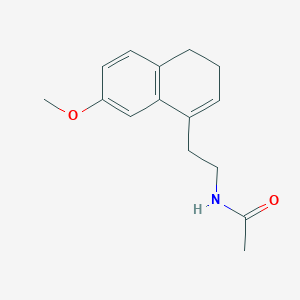

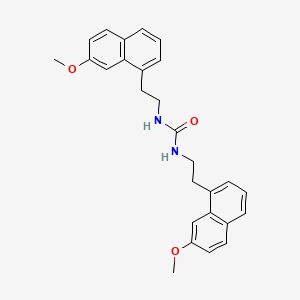

![N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide](/img/structure/B602148.png)

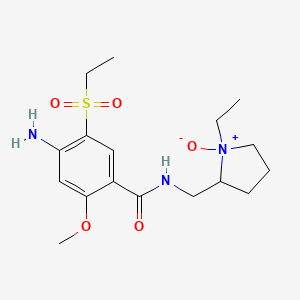

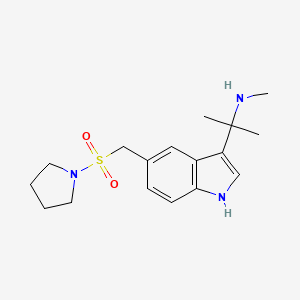

![Methyl 1-((2'-carbamoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B602170.png)